4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine
CAS No.:
Cat. No.: VC15893011
Molecular Formula: C12H6ClF3N4
Molecular Weight: 298.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6ClF3N4 |
|---|---|
| Molecular Weight | 298.65 g/mol |
| IUPAC Name | 4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-7(2-4-8)12(14,15)16/h1-6H |
| Standard InChI Key | DLQKXWOYQUOYDL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine, reflects its fused bicyclic core. Key structural features include:
-
A pyrazolo[3,4-d]pyrimidine backbone, isosteric with purine .
-
A chlorine atom at position 4, which enhances electrophilicity and hydrogen-bonding potential .
-
A 4-(trifluoromethyl)phenyl group at position 1, providing hydrophobicity and metabolic stability .
The canonical SMILES representation is C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl, and the molecular weight is 298.65 g/mol .
Physicochemical Profile
Table 1 summarizes critical physicochemical data derived from experimental and computational studies .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₆ClF₃N₄ |
| Molecular Weight | 298.65 g/mol |
| XLogP3 (Partition Coefficient) | 3.7 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 54.4 Ų |
The trifluoromethyl group contributes to lipophilicity (LogP ≈ 3.7), facilitating membrane permeability, while the pyrimidine nitrogen atoms enable polar interactions with biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step protocols:
-
Core Formation: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with chloroacetyl chloride yields pyrazolo[3,4-d]pyrimidin-4-one intermediates .
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the C4 chlorine substituent .
-
N1 Substitution: Palladium-catalyzed coupling reactions attach the 4-(trifluoromethyl)phenyl group.
Key challenges include controlling regioselectivity during cyclization and minimizing by-products during chlorination . Microwave-assisted synthesis has been employed to enhance yields (up to 94%) and reduce reaction times .
Reaction Conditions
Table 2 outlines optimized parameters for critical synthesis steps .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Chloroacetyl chloride, DMF | 75–83% |
| Chlorination | POCl₃, reflux, 6 h | 68% |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 52% |
Biological Activity and Mechanisms
Kinase Inhibition
The compound acts as an ATP-competitive inhibitor due to its structural mimicry of adenine. Studies demonstrate potent inhibition of:
-
EGFR (IC₅₀ = 12 nM): Critical in non-small cell lung cancer (NSCLC) and glioblastoma.
-
VEGFR2 (IC₅₀ = 28 nM): Implicated in angiogenesis and metastatic progression.
The trifluoromethylphenyl group occupies hydrophobic pockets in kinase ATP-binding sites, while the chlorine atom forms a halogen bond with backbone carbonyls .
Research Findings and Applications
Anticancer Efficacy
-
In Vitro: Suppresses proliferation of A549 (lung) and MCF-7 (breast) cancer cells (IC₅₀ = 0.8–1.2 µM).
-
In Vivo: Reduces tumor volume by 62% in xenograft models at 10 mg/kg/day.
Structure-Activity Relationships (SAR)
-
C4 Chlorine: Removal reduces EGFR affinity 10-fold, underscoring its role in target engagement.
-
Trifluoromethyl Group: Replacement with methyl decreases metabolic stability (t₁/₂ = 2.1 vs. 8.7 h) .
Challenges and Future Directions
Synthetic Limitations
-
By-Product Formation: Palladium-catalyzed couplings often yield des-chloro analogs (15–20%).
-
Solvent Sensitivity: Reactions in dimethyl sulfoxide (DMSO) promote decomposition above 60°C .
Pharmacological Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume